FYP4J2QBD5

Vue d'ensemble

Description

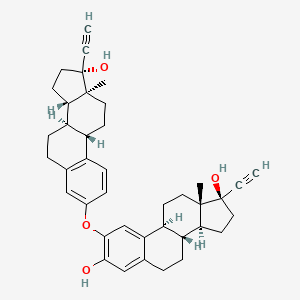

Ethinyl Estradiol Dimer Impurity 2 is a useful research compound. Its molecular formula is C40H46O4 and its molecular weight is 590.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethinyl Estradiol Dimer Impurity 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethinyl Estradiol Dimer Impurity 2 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Formulation de dosage pharmaceutique

L'impureté 2 du dimère d'éthinylestradiol est utilisée dans la formulation des formes de dosage pharmaceutiques. Elle est particulièrement utilisée dans les produits pharmaceutiques contraceptifs oraux à faible dose {svg_1}. Le composé est utilisé dans le développement et la validation de méthodes indicatrices de la stabilité pour quantifier les substances médicamenteuses et leurs impuretés associées dans la formulation de comprimés {svg_2}.

Développement de méthodes de chromatographie

Le composé est utilisé dans le développement de méthodes chromatographiques. Plus précisément, il est utilisé dans le développement d'une méthode de chromatographie en phase liquide à haute performance (RP-HPLC) pour la quantification des substances médicamenteuses et de leurs impuretés associées {svg_3}. Cette méthode est conforme aux directives de la Conférence internationale sur l'harmonisation (ICH) {svg_4}.

Études de qualité par la conception (QbD)

L'impureté 2 du dimère d'éthinylestradiol est utilisée dans les études de qualité par la conception (QbD). Ces études sont menées pour démontrer la robustesse de la méthode développée pour la détermination des impuretés dans les produits pharmaceutiques {svg_5}.

Développement de dispersions solides

Le composé est utilisé dans le développement de dispersions solides (SD). La SD est une méthode réalisable pour améliorer la biodisponibilité des médicaments peu solubles dans l'eau {svg_6}. L'impureté 2 du dimère d'éthinylestradiol est utilisée dans le développement et la caractérisation de SD stables contenant des excipients pharmaceutiques {svg_7}.

Études de stabilité

L'impureté 2 du dimère d'éthinylestradiol est utilisée dans les études de stabilité. Ces études sont effectuées pour évaluer la stabilité de la dispersion solide dans différentes conditions {svg_8}.

Examen des propriétés physicochimiques

Le composé est utilisé dans l'examen des propriétés physicochimiques et de l'état polymorphique des substances médicamenteuses. Une caractérisation complète à l'état solide du composé est effectuée à l'aide de diverses techniques telles que la calorimétrie différentielle à balayage (DSC), l'analyse thermogravimétrique (TG/DTG), la spectroscopie infrarouge à transformée de Fourier (FTIR), la diffraction des rayons X sur poudre (PXRD) et la microscopie électronique à balayage {svg_9}.

Safety and Hazards

Ethinyl Estradiol, a related compound, is classified as harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . It should be handled with care, and all safety precautions should be read and understood before use .

Mécanisme D'action

Target of Action

Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .

Mode of Action

This compound interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .

Biochemical Pathways

The activation of estrogen receptors by this compound affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .

Pharmacokinetics

It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .

Result of Action

The molecular and cellular effects of this compound’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .

Analyse Biochimique

Biochemical Properties

Ethinyl Estradiol Dimer Impurity 2 plays a significant role in biochemical reactions due to its structural similarity to natural estrogens. It interacts with estrogen receptors, which are proteins that mediate the effects of estrogens in various tissues. These interactions can influence the transcription of estrogen-responsive genes, leading to changes in cellular function. Additionally, Ethinyl Estradiol Dimer Impurity 2 may interact with enzymes involved in estrogen metabolism, such as cytochrome P450 enzymes, which can modify its activity and stability .

Cellular Effects

Ethinyl Estradiol Dimer Impurity 2 affects various types of cells and cellular processes. In hormone-responsive tissues, such as the breast and uterus, it can mimic the effects of natural estrogens, promoting cell proliferation and differentiation. This compound can also influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival. Furthermore, Ethinyl Estradiol Dimer Impurity 2 can alter gene expression and cellular metabolism, potentially leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of Ethinyl Estradiol Dimer Impurity 2 involves binding to estrogen receptors, which are nuclear receptors that regulate gene expression. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements in the DNA, modulating the transcription of target genes. This can result in the activation or repression of genes involved in cell growth, differentiation, and metabolism. Additionally, Ethinyl Estradiol Dimer Impurity 2 may inhibit or activate enzymes involved in estrogen metabolism, further influencing its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethinyl Estradiol Dimer Impurity 2 can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time when exposed to light, heat, or oxidative stress. Long-term exposure to Ethinyl Estradiol Dimer Impurity 2 in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethinyl Estradiol Dimer Impurity 2 vary with different dosages in animal models. At low doses, it can mimic the effects of natural estrogens, promoting normal physiological processes. At higher doses, it may cause toxic or adverse effects, such as liver damage, reproductive toxicity, and endocrine disruption. Threshold effects have been observed, where a certain dose level is required to elicit a biological response, and exceeding this threshold can lead to significant toxicity .

Metabolic Pathways

Ethinyl Estradiol Dimer Impurity 2 is involved in several metabolic pathways, primarily those related to estrogen metabolism. It is metabolized by cytochrome P450 enzymes, which hydroxylate the compound at various positions, leading to the formation of different metabolites. These metabolites can have varying degrees of biological activity and may be further conjugated with sulfate or glucuronide groups for excretion. The interaction of Ethinyl Estradiol Dimer Impurity 2 with these enzymes can affect metabolic flux and the levels of metabolites in the body .

Transport and Distribution

Within cells and tissues, Ethinyl Estradiol Dimer Impurity 2 is transported and distributed through interactions with transporters and binding proteins. It can bind to plasma proteins, such as albumin and sex hormone-binding globulin, which facilitate its transport in the bloodstream. Additionally, specific transporters in cell membranes can mediate its uptake and efflux, influencing its localization and accumulation in different tissues. These interactions can affect the bioavailability and activity of Ethinyl Estradiol Dimer Impurity 2 .

Subcellular Localization

The subcellular localization of Ethinyl Estradiol Dimer Impurity 2 is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it exerts its effects on gene expression. Post-translational modifications, such as phosphorylation or acetylation, can also affect its activity and function. Understanding the subcellular localization of Ethinyl Estradiol Dimer Impurity 2 is important for elucidating its mechanism of action and potential effects on cellular function .

Propriétés

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHCQRNXDQVSBN-GGYOKZPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303014-91-7 | |

| Record name | Ethinyl estradiol 2-oxy dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.